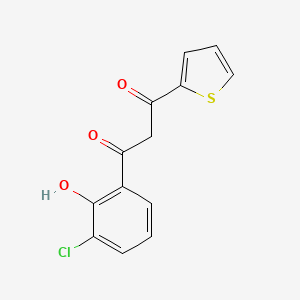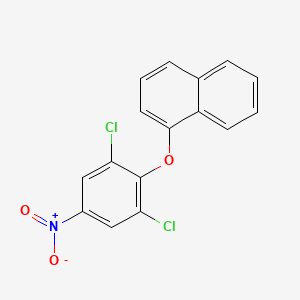
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione is an organic compound that features both a chlorinated phenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Halogenation: Introduction of the chlorine atom to the phenyl ring.
Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
Formation of the Propane-1,3-dione Backbone: This could involve aldol condensation or other carbon-carbon bond-forming reactions.
Thiophene Ring Introduction: Coupling reactions to attach the thiophene ring to the propane-1,3-dione backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups in the propane-1,3-dione backbone can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a diketone, while reduction could yield a diol.
Scientific Research Applications
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the thiophene ring.
1-(3-Chloro-2-hydroxyphenyl)-3-(furan-2-yl)propane-1,3-dione: Contains a furan ring instead of a thiophene ring.
Uniqueness
1-(3-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione is unique due to the presence of both a chlorinated phenyl group and a thiophene ring, which can impart distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
60072-56-2 |
|---|---|
Molecular Formula |
C13H9ClO3S |
Molecular Weight |
280.73 g/mol |
IUPAC Name |
1-(3-chloro-2-hydroxyphenyl)-3-thiophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C13H9ClO3S/c14-9-4-1-3-8(13(9)17)10(15)7-11(16)12-5-2-6-18-12/h1-6,17H,7H2 |
InChI Key |
FWWMSSMYPPGNOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)


![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)
![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)


![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)

![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)


